molecular formula C26H25N3O4 B405395 N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide CAS No. 304869-65-6

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide

Cat. No.: B405395
CAS No.: 304869-65-6
M. Wt: 443.5g/mol
InChI Key: WDFZFCUAYOJPRB-UHFFFAOYSA-N
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Description

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Acylation: The quinoline core can be acylated using 2-methyl-1-propanoyl chloride under Friedel-Crafts acylation conditions.

    Coupling with Benzamide: The final step involves coupling the acylated quinoline with 3-nitrophenyl benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Benzamide Derivatives: Compounds like metoclopramide, used as antiemetics.

Uniqueness

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(3-nitrophenyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and benzamide derivatives.

Properties

CAS No.

304869-65-6

Molecular Formula

C26H25N3O4

Molecular Weight

443.5g/mol

IUPAC Name

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C26H25N3O4/c1-3-25(30)27-18(2)16-24(22-14-7-8-15-23(22)27)28(26(31)19-10-5-4-6-11-19)20-12-9-13-21(17-20)29(32)33/h4-15,17-18,24H,3,16H2,1-2H3

InChI Key

WDFZFCUAYOJPRB-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4)C

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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